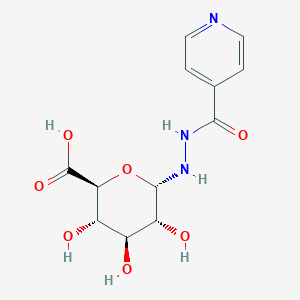

Isonicotinoylhydrazine glucuronide

Description

Properties

CAS No. |

135467-94-6 |

|---|---|

Molecular Formula |

C12H15N3O7 |

Molecular Weight |

313.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(pyridine-4-carbonyl)hydrazinyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H15N3O7/c16-6-7(17)9(12(20)21)22-11(8(6)18)15-14-10(19)5-1-3-13-4-2-5/h1-4,6-9,11,15-18H,(H,14,19)(H,20,21)/t6-,7-,8+,9-,11-/m0/s1 |

InChI Key |

QVJOLLPKYFYTIH-UBVHSMIISA-N |

SMILES |

C1=CN=CC=C1C(=O)NNC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomeric SMILES |

C1=CN=CC=C1C(=O)NN[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC2C(C(C(C(O2)C(=O)O)O)O)O |

Other CAS No. |

135467-94-6 |

Synonyms |

INHG INHG-Na isonicotinoylhydrazine glucuronide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Isonicotinoylhydrazine Glucuronide

General Mechanisms of UGT-Mediated Conjugation

UGT-mediated glucuronidation is a conjugation reaction where a suitable functional group on a substrate molecule, like the hydrazine (B178648) moiety of isonicotinoylhydrazine, acts as a nucleophile. nih.gov This nucleophile attacks the anomeric carbon of UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid. nih.gov This results in the formation of a glucuronide conjugate and the release of UDP. This process effectively terminates the biological activity of many drugs and facilitates their elimination. nih.gov

The Essential Cofactor: UDP-Glucuronic Acid (UDPGA)

The synthesis of isonicotinoylhydrazine glucuronide is critically dependent on the availability of the cofactor UDP-glucuronic acid (UDPGA). ontosight.ainih.gov UDPGA is the activated form of glucuronic acid and serves as the donor of the glucuronic acid moiety in the glucuronidation reaction. nih.gov The enzyme UDP-glucose dehydrogenase synthesizes UDPGA from UDP-glucose. nih.gov The presence of UDPGA is a prerequisite for UGT enzymes to carry out the conjugation of substrates like isonicotinoylhydrazine. nih.gov

Metabolic Fate and Disposition Mechanisms of Isonicotinoylhydrazine Glucuronide

Glucuronide Hydrolysis and Deconjugation Mechanisms

Although glucuronidation is primarily a detoxification and elimination pathway, the process can be reversed through the action of specific enzymes. This deconjugation, or hydrolysis, cleaves the glucuronic acid moiety, releasing the original aglycone, which can be reabsorbed and potentially re-enter circulation (enterohepatic recycling) or exert biological activity. nih.gov

The primary enzyme responsible for the hydrolysis of glucuronide conjugates is beta-glucuronidase (β-glucuronidase). nih.govresearchgate.net This hydrolase is found in mammalian lysosomes and is also produced in high concentrations by the microflora of the gastrointestinal tract, particularly in the colon. nih.gov

The activity of β-glucuronidase is a critical factor in the disposition of many drugs. In the gut, bacterial β-glucuronidase can cleave glucuronide metabolites that have been excreted into the bile. This releases the parent drug (or its phase I metabolite), which can then be reabsorbed from the intestine back into the portal circulation. This process, known as enterohepatic circulation, can significantly prolong the half-life and exposure of a drug. nih.gov While not specifically documented for isonicotinoylhydrazine glucuronide, this is a well-established mechanism for many glucuronidated compounds. The enzyme is routinely used in vitro in urinalysis to hydrolyze glucuronides to facilitate the detection of the parent compound. nih.govsigmaaldrich.com

The enzymatic mechanism of β-glucuronidase involves the hydrolytic cleavage of the β-D-glucuronidic bond that links glucuronic acid to the aglycone substrate. nih.gov The reaction proceeds via a retaining mechanism, where the stereochemistry at the anomeric carbon is preserved. nih.gov

The catalytic process can be summarized as follows:

A catalytic glutamic acid residue in the enzyme's active site protonates the glycosidic oxygen of the glucuronide.

This leads to the cleavage of the aglycone.

A covalent glucuronyl-enzyme intermediate is formed.

A water molecule then attacks this intermediate, hydrolyzing it to release β-D-glucuronic acid and regenerate the active enzyme. nih.gov

Interplay between Glucuronidation, Transport, and Deconjugation Processes

The disposition of this compound is governed by a triad (B1167595) of interconnected processes: its formation via glucuronidation, its movement across cellular barriers by transporters, and its potential hydrolysis back to the parent compound through deconjugation.

Glucuronidation: The initial and rate-limiting step in the formation of this compound is the conjugation of isoniazid (B1672263) with glucuronic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org This biotransformation significantly increases the water solubility of the parent compound, isoniazid, thereby facilitating its elimination from the body. bioivt.com The primary site for this metabolic process is the liver, although UGT enzymes are also present in other tissues such as the intestine. wikipedia.org The formation of this compound is a crucial detoxification step, converting isoniazid into a more polar and readily excretable metabolite. bioivt.com

Deconjugation: The final piece of this intricate interplay is the process of deconjugation, where this compound is hydrolyzed back to its parent compound, isoniazid. This reaction is primarily mediated by β-glucuronidase enzymes, which are abundant in certain tissues and in the gut microflora. nih.gov The susceptibility of N-glucuronides, such as this compound, to enzymatic hydrolysis by β-glucuronidase can be variable and may sometimes be limited. youtube.com In some instances, chemical hydrolysis, for example using hydrazine (B178648) hydrate, has been shown to be effective in cleaving N-glucuronide bonds that are resistant to enzymatic action. The potential for deconjugation in the gut lumen, followed by reabsorption of the liberated isoniazid, forms the basis of enterohepatic recycling, which can prolong the half-life and systemic exposure of the parent drug.

In Vitro Modeling of Enterohepatic Recycling of Glucuronides

To investigate the complex process of enterohepatic recycling, various in vitro models have been developed. These models aim to simulate the physiological conditions of the gut and liver to study the absorption, metabolism, and transport of compounds and their metabolites.

Caco-2 Cell Monolayers: The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for predicting the intestinal absorption of drugs. youtube.com When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. youtube.com These cells express various transport proteins, including efflux transporters like P-glycoprotein (MDR1) and MRPs, making them suitable for studying the transport of glucuronide conjugates. sigmaaldrich.com By measuring the bidirectional transport of this compound across Caco-2 monolayers, researchers can assess its potential for intestinal absorption and efflux, providing insights into its role in enterohepatic circulation. nih.gov

Liver Microsomes and Hepatocytes: In vitro systems using liver microsomes and hepatocytes are invaluable for studying the metabolic component of enterohepatic recycling. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UGT enzymes and are frequently used to study the kinetics of glucuronidation. nih.gov By incubating isoniazid with liver microsomes in the presence of the necessary co-factor (UDPGA), the formation rate of this compound can be quantified. tandfonline.com

Suspensions or cultured primary hepatocytes offer a more complete system as they contain the full complement of metabolic enzymes and transport proteins present in the liver. Sandwich-cultured hepatocytes, in particular, can be used to study the biliary excretion of metabolites. In this model, hepatocytes form a monolayer between two layers of collagen, re-establishing functional bile canaliculi. This allows for the separate collection and analysis of compounds and their metabolites excreted into the apical (biliary) and basolateral (sinusoidal) compartments, providing a direct measure of biliary clearance. While specific studies on this compound using this model are limited, it represents a powerful tool to investigate its hepatic transport and potential for biliary excretion, a key step in enterohepatic recycling.

Table of Research Findings from In Vitro Models

| In Vitro Model System | Investigated Process | Key Findings for Glucuronides (General) | Specific Data for this compound |

| Caco-2 Cells | Intestinal Transport | Polar glucuronides generally exhibit low passive permeability. Efflux by transporters like MRP2 can limit net absorption. sigmaaldrich.comsigmaaldrich.com | Limited specific data available. Transport characteristics are inferred from the general behavior of N-glucuronides. |

| Liver Microsomes | Glucuronidation Kinetics | UGT enzymes catalyze the formation of glucuronides. Kinetic parameters (Km, Vmax) can be determined. nih.gov | Isoniazid is a substrate for UGTs, leading to the formation of this compound. bioivt.comtandfonline.com Specific kinetic data is not widely reported. |

| Suspended/Cultured Hepatocytes | Hepatic Uptake, Metabolism, and Efflux | Allows for the integrated study of uptake by transporters, metabolism by UGTs, and efflux into bile and blood compartments. researchgate.net | Limited specific data available. |

| Vesicular Transport Assays | Transporter-Specific Interactions | Membrane vesicles overexpressing specific transporters (e.g., MRP2) are used to confirm substrate specificity and determine transport kinetics. bioivt.comnih.gov | Limited specific data available. MRP2 is a likely candidate for its biliary transport based on its known function. solvobiotech.com |

Analytical Methodologies for Isonicotinoylhydrazine Glucuronide Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone for separating isonicotinoylhydrazine glucuronide from its parent drug, isoniazid (B1672263), and other metabolites, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of isoniazid and its metabolites. ijpsjournal.com Method development for this compound often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. ijpsjournal.comrsc.org A common choice for the stationary phase is a C18 or C8 column. ijpsjournal.comnih.gov

The mobile phase composition is critical for achieving optimal separation. Typically, a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. ijpsjournal.compjmhsonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all compounds of interest in a complex mixture. rsc.orgnih.gov

Detection is commonly performed using a UV-Vis detector. pjmhsonline.comunomaha.edu The wavelength for detection is selected based on the maximum absorbance of the analyte; for isoniazid, this is often around 265 nm. unomaha.edu The development of a robust HPLC method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature to ensure good peak shape, resolution, and sensitivity. ijpsjournal.com The validation of the method typically includes assessing its linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). pjmhsonline.com For instance, one validated HPLC method for isoniazid reported an LOQ of 1.0 μg/mL. pjmhsonline.com

Interactive Table: HPLC Method Parameters for Isoniazid Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C8 | ijpsjournal.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | ijpsjournal.compjmhsonline.com |

| Elution Mode | Gradient | rsc.orgnih.gov |

| Detection | UV-Vis | pjmhsonline.comunomaha.edu |

| Detection Wavelength | ~265 nm for Isoniazid | unomaha.edu |

| Flow Rate | 1.0 mL/min | pjmhsonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the definitive characterization and quantification of this compound. nih.gov This method combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry. nih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to multiple stages of mass analysis. researchgate.net The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantification. nih.gov

Several LC-MS/MS methods have been developed for the simultaneous quantification of isoniazid and its metabolites, including glucuronide conjugates, in biological matrices like plasma. nih.govnih.gov These methods often employ a simple sample preparation step, such as protein precipitation, followed by analysis on a reversed-phase column. nih.govnih.gov The use of isotopically labeled internal standards is common to ensure accuracy and precision. researchgate.net The high sensitivity of LC-MS/MS allows for low limits of quantification, often in the nanogram per milliliter (ng/mL) range. windows.net

Interactive Table: LC-MS/MS Parameters for Isoniazid Metabolite Analysis

| Parameter | Typical Setting/Technique | Source(s) |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Protein Precipitation | nih.govnih.gov |

| Chromatography | Reversed-phase (C18 or HSS T3) | nih.govwindows.net |

| Internal Standards | Isotopically labeled compounds | researchgate.net |

Advanced MS/MS Fragmentation Techniques (e.g., Electron Activated Dissociation (EAD))

While collision-induced dissociation (CID) is the most common fragmentation technique in MS/MS, it can sometimes be challenging for the structural elucidation of glucuronide conjugates due to the labile nature of the glucuronic acid bond. technologynetworks.com Advanced fragmentation techniques like Electron Activated Dissociation (EAD) offer significant advantages for the characterization of such metabolites. technologynetworks.comnih.gov

EAD is a "soft" fragmentation method that involves the interaction of precursor ions with electrons, leading to fragmentation of the peptide backbone while preserving labile modifications like glucuronides. biorxiv.org This results in the generation of unique product ions that provide critical information for definitively identifying the site of glucuronidation. nih.gov In contrast to CID, which often results in the loss of the entire glucuronyl moiety, EAD can provide more detailed structural information. technologynetworks.comnih.gov Studies have shown that EAD can generate significantly better results than CID for the definitive structural elucidation of glucuronide metabolites. nih.gov This technique is particularly valuable in drug metabolism research for screening metabolic soft spots and supporting the synthesis of metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule.

Application of One-Dimensional NMR (e.g., 1H NMR, 13C NMR)

One-dimensional NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of this compound. ¹H NMR provides information about the number and types of protons in a molecule and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. nih.govnih.gov

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. nih.govnih.gov By analyzing these shifts, along with coupling constants in ¹H NMR, it is possible to piece together the structure of the molecule. For instance, the presence of signals in specific regions of the ¹H NMR spectrum can confirm the presence of the isonicotinoyl and glucuronic acid moieties. The chemical shifts for the parent compound, isoniazid, have been well-documented. chemicalbook.com

Interactive Table: Representative NMR Data for Isoniazid

| Nucleus | Chemical Shift (ppm) - Solvent: DMSO-d6 | Source(s) |

|---|---|---|

| ¹H | ~10.10 (NH), ~8.72 (pyridine), ~7.75 (pyridine), ~4.64 (NH₂) | chemicalbook.com |

| ¹³C | Varies depending on the specific carbon atom | chemicalbook.comspectrabase.com |

Application of Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY, JRES)

Two-dimensional (2D) NMR experiments provide even more detailed structural information by revealing correlations between different nuclei within the molecule. nih.gov These techniques are crucial for definitively assigning all the proton and carbon signals and confirming the connectivity of the different structural fragments of this compound.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is used to establish proton-proton connectivity within the isonicotinoyl and glucuronic acid rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. nih.govsdsu.edu This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). nih.govsdsu.edu This is a powerful tool for establishing the connectivity between different parts of the molecule, for example, confirming the point of attachment of the glucuronic acid moiety to the isonicotinoylhydrazine structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments show correlations between protons that are close in space, regardless of whether they are bonded. They are useful for determining the stereochemistry and conformation of the molecule.

JRES (J-Resolved Spectroscopy) : This experiment separates chemical shifts and coupling constants into two different dimensions, simplifying the analysis of complex multiplets in the ¹H NMR spectrum.

By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. nih.gov

Advanced Metabolomics Approaches for Glucuronide Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for profiling glucuronide conjugates like this compound. nih.gov These advanced approaches enable the comprehensive analysis of the "glucuronidome," offering insights into metabolic pathways and biomarker discovery. nih.govacs.org

Chemical isotope labeling is a sophisticated strategy to enhance the detection and quantification of glucuronides in complex biological samples. nih.govacs.org This technique involves derivatizing the glucuronic acid moiety with a pair of isotopic probes, one light and one heavy. nih.govacs.org For instance, N,N-dimethyl ethylenediamine (B42938) (DMED-d₀) and its deuterated counterpart (DMED-d₆) can be used to specifically target the carboxylic acid group of glucuronic acid. nih.govacs.org

This labeling strategy offers several advantages. It significantly improves the detection sensitivity of glucuronides, with studies showing a 3- to 55-fold decrease in the limits of detection for representative standards. acs.org The distinct mass difference between the light- and heavy-labeled metabolites allows for their confident identification in mass spectrometry data. nih.gov

To confidently identify glucuronides from the vast number of metabolites in a biological sample, dual-filtering and pattern-filtering strategies are employed, often in conjunction with chemical isotope labeling. nih.govacs.org

A dual-filtering strategy involves a two-step process. First, all carboxyl-containing compounds are screened based on the characteristic mass difference introduced by the light and heavy isotope labels. nih.gov Subsequently, a second filter is applied to specifically identify glucuronides by searching for unique diagnostic fragment ions in the tandem mass spectrometry (MS/MS) data that are characteristic of the derivatized glucuronic acid group. nih.gov For example, with DMED-d₀/d₆ labeling, two pairs of diagnostic ions (m/z 247.1294/253.1665 and 229.1188/235.1559) can be used to pinpoint glucuronide metabolites. nih.gov

Untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of metabolomics, enabling the comprehensive mapping of the glucuronidome. nih.gov This approach involves separating metabolites in a sample using liquid chromatography followed by their detection and fragmentation using tandem mass spectrometry. nih.gov The resulting data provides a global snapshot of all detectable metabolites, including a wide array of glucuronide conjugates. nih.gov

In the context of this compound, untargeted LC-MS/MS can be used to identify and relatively quantify this metabolite alongside numerous other glucuronides in biological fluids like urine or plasma. nih.govacs.orgfrontiersin.org By comparing the metabolomic profiles of different sample groups (e.g., treated vs. untreated), researchers can identify significant changes in the glucuronidome. nih.gov Advanced data analysis techniques, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are used to discern patterns and identify potential biomarkers. nih.gov

Table 2: Advanced Metabolomics Techniques for Glucuronide Profiling

| Technique | Principle | Application to this compound |

| Chemical Isotope Labeling | Derivatization with light and heavy isotope tags to improve detection and identification. nih.govacs.org | Enhances the sensitivity and confidence of detecting this compound in complex biological samples. |

| Dual-Filtering Strategy | A two-step data analysis approach to specifically screen for and then identify glucuronides based on mass and fragmentation patterns. nih.gov | Allows for the specific and confident identification of this compound among a multitude of other metabolites. |

| Untargeted LC-MS/MS | Global profiling of all detectable metabolites in a sample. nih.gov | Enables the simultaneous mapping of this compound and other related glucuronides to understand its metabolic context. |

Method Development and Validation for In Vitro Glucuronidation Studies

In vitro glucuronidation studies are crucial for understanding the enzymatic formation of this compound. These assays typically utilize human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes to mimic the metabolic processes that occur in the body. nih.govnih.gov The development and validation of robust analytical methods are paramount for obtaining reliable kinetic data from these studies.

The development of an in vitro glucuronidation assay involves optimizing several key parameters. Disruption of the microsomal membrane is often necessary to expose the active site of the UGT enzymes, which can be achieved using detergents or pore-forming peptides like alamethicin (B1591596). nih.gov Studies have shown that treating microsomes with alamethicin can increase conjugation rates by 2 to 3 times. nih.gov The concentrations of the substrate (isoniazid), the cofactor UDP-glucuronic acid (UDPGA), and other components like magnesium chloride are carefully optimized to ensure maximal enzyme activity. nih.govaalto.fi

Method validation ensures the reliability of the analytical data. This process typically includes establishing the linearity of standard curves, assessing assay reproducibility, and determining the limit of detection for the glucuronide metabolite. nih.gov For example, a validated assay for zidovudine (B1683550) glucuronidation demonstrated linearity over a specific concentration range (r² > 0.990) and good reproducibility with a low coefficient of variation. nih.gov

The use of cryopreserved hepatocytes is another in vitro tool that has shown excellent correlation with in vivo metabolism for many glucuronidated drugs (R² = 0.80, p < 0.001). nih.gov Such in vitro systems, when coupled with validated analytical methods, provide valuable data for predicting the in vivo clearance and metabolic fate of drugs that undergo glucuronidation. nih.govnih.gov

Table 3: Components of Method Development and Validation for In Vitro Glucuronidation Assays

| Component | Description | Example |

| Enzyme Source | Human liver microsomes, recombinant UGT enzymes, or hepatocytes. nih.govnih.gov | Pooled human liver microsomes are commonly used to account for inter-individual variability. nih.gov |

| Assay Conditions | Optimization of pH, temperature, substrate and cofactor concentrations, and membrane disruption agents. nih.govaalto.fi | Use of alamethicin to increase the accessibility of the UGT active site. nih.gov |

| Linearity | The ability of the method to provide results that are directly proportional to the concentration of the analyte. | A standard curve with a correlation coefficient (r²) greater than 0.990. nih.gov |

| Reproducibility | The precision of the assay, assessed by repeated measurements of the same sample. | A low coefficient of variation (e.g., <5%) for replicate incubations. nih.gov |

| Limit of Detection | The lowest concentration of the analyte that can be reliably detected. | Determining the minimum quantifiable concentration of this compound. nih.gov |

Comparative Biochemical Studies of Glucuronidation Relevant to Isonicotinoylhydrazine Glucuronide

In Vitro Species Differences in Glucuronide Formation Kinetics

In vitro studies using liver microsomes from various species are instrumental in identifying differences in the rate and extent of glucuronidation. These differences can have significant implications for preclinical drug development and the extrapolation of animal data to humans. For instance, significant species-dependent variations in the formation of glucuronide conjugates have been observed for numerous drugs. These discrepancies are often attributed to differences in the expression levels and catalytic activities of UGT enzymes among species. mdpi.com

Tissue and Subcellular Fraction-Specific Glucuronidation Profiles

Glucuronidation is not confined to the liver; extrahepatic tissues such as the intestine, kidneys, and lungs also possess UGT enzymes and contribute to the metabolism of various compounds. pharmgkb.org The liver is generally the primary site of drug metabolism due to its high concentration of UGTs located in the endoplasmic reticulum of hepatocytes. researchgate.net Microsomal fractions, which are vesicles of the endoplasmic reticulum, are commonly used in in vitro studies to assess glucuronidation potential. nih.gov

Isoniazid (B1672263) is known to be distributed to all body tissues. nih.gov While the liver and intestines are the primary sites for its main metabolic pathway of acetylation, the potential for isonicotinoylhydrazine glucuronide formation in these and other tissues exists. pharmgkb.orgnih.gov The tissue distribution of specific UGT isoforms will ultimately determine the capacity of a particular organ to form this compound. For instance, some UGTs are predominantly expressed in the liver, while others are more abundant in extrahepatic tissues like the small intestine. pharmgkb.org

Comparative UGT Isoform Contribution Across Different Species and Tissues

The human UGT superfamily consists of several isoforms with distinct but sometimes overlapping substrate specificities. Identifying the specific UGT isoforms responsible for a drug's glucuronidation is crucial for predicting potential drug-drug interactions and understanding interindividual variability in drug response. For example, UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 are major hepatic UGTs involved in the metabolism of many drugs. nih.govyoutube.com

There is a lack of specific studies identifying the UGT isoforms responsible for the formation of this compound. However, based on the chemical structure of isoniazid, which contains a pyridine (B92270) ring and a hydrazide group, it is plausible that UGTs known to metabolize nitrogen-containing compounds, such as UGT1A4, could be involved. nih.gov Further research using recombinant human UGT isoforms would be necessary to pinpoint the specific enzymes responsible for this minor metabolic pathway of isoniazid.

Advanced Research Topics and Methodologies for Isonicotinoylhydrazine Glucuronide Conjugates

Enzyme Inhibition and Activation Studies in Glucuronidation Pathways

The interaction of isonicotinoylhydrazine and its metabolites with UGT enzymes is a complex area of study, with implications for drug-drug interactions and variable patient responses.

In Vitro Inhibition Assays for UGTs

In vitro inhibition assays are fundamental tools for investigating the potential of a drug candidate to interfere with the metabolic clearance of other co-administered drugs. For isonicotinoylhydrazine glucuronide, these assays help determine if the parent drug, isoniazid (B1672263), or its metabolites can inhibit specific UGT isoforms.

Methodology: Definitive in vitro inhibition assays are conducted to assess the potential for UGT enzyme inhibition. bioivt.com These studies are important for regulatory submissions, especially for drug candidates primarily cleared through UGT conjugation. bioivt.com The methodology typically involves:

Enzyme Source: Human liver microsomes (HLMs) or recombinant human UGT enzymes are used. HLMs provide a more physiologically relevant environment, while recombinant enzymes allow for the identification of specific UGT isoforms involved. criver.comsolvobiotech.com

Probe Substrates: Specific substrates for various UGT isoforms are used to measure their activity. bioivt.comcriver.com

Incubation: The test compound (e.g., isoniazid) is incubated with the enzyme source and a specific probe substrate. bioivt.com

Analysis: The formation of the glucuronide metabolite of the probe substrate is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in metabolite formation in the presence of the test compound indicates inhibition. bioivt.com

Research Findings: Studies have evaluated the inhibitory effects of isoniazid on several human hepatic UGT enzymes. nih.gov For instance, the inhibitory potential of isoniazid has been tested against UGT1A1, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 using pooled human liver microsomes. nih.gov Such studies are crucial as there is limited data on the effects of many anti-tuberculosis drugs on human UGTs. nih.gov The results from these assays, often presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), help predict the likelihood of clinical drug-drug interactions. researchgate.net

Table 1: Examples of UGT Isoforms and their Probe Substrates for Inhibition Assays

| UGT Isoform | Marker Substrate Activity |

| UGT1A1 | 17beta-Estradiol 3-glucuronidation |

| UGT1A3 | Chenodeoxycholic acid 24 O-glucuronidation |

| UGT1A4 | Trifluoperazine glucuronidation |

| UGT1A6 | 1-Naphthol (B170400) glucuronidation |

| UGT1A9 | Propofol glucuronidation |

| UGT2B7 | Morphine 3-glucuronidation |

| UGT2B15 | S-Oxazepam glucuronidation |

| UGT2B17 | Testosterone 17beta-O-glucuronidation |

| This table is based on information from BioIVT. bioivt.com |

Role of Glucuronide Metabolites in Enzyme Regulation

Glucuronide metabolites themselves can play a role in regulating enzyme activity, a concept that adds another layer of complexity to drug metabolism.

Research Findings: While direct evidence for the regulatory role of this compound is not prominent in the search results, the principle of product inhibition by UDP is a critical consideration for any UGT-mediated reaction. nih.gov Studies have shown that UDP produced during the glucuronidation of probe substrates like 1-naphthol can significantly inhibit the activity of other UGT isoforms, such as UGT1A1 and UGT1A4. nih.gov This highlights the importance of carefully designed in vitro experiments to distinguish between direct inhibition by a test compound and indirect inhibition by a product of a parallel metabolic reaction.

Correlation of In Vitro Glucuronidation Data Across Different Systems

A significant challenge in drug development is extrapolating in vitro data to predict in vivo outcomes, a process known as in vitro-in vivo correlation (IVIVC). kinampark.com For glucuronidation, this has proven to be particularly problematic.

Challenges in IVIVC for Glucuronidation:

Underprediction of Clearance: A consistent finding is that intrinsic clearance (CLint) values from human liver microsomes significantly underpredict the in vivo hepatic clearance of drugs eliminated by glucuronidation, often by an order of magnitude. researchgate.netnih.gov While human hepatocytes provide a better prediction, they still tend to underestimate clearance. researchgate.netnih.gov

Latency: UGT enzymes are located within the lumen of the endoplasmic reticulum, creating a barrier for substrates and the co-substrate to reach the active site. This "latency" often requires the use of detergents or other activating agents in microsomal assays to achieve maximal activity, which complicates the extrapolation to the in vivo situation. benthamscience.com

Complexity of Biological Systems: The discrepancy between in vitro and in vivo data is also influenced by factors such as transporters that efflux glucuronides from the cell, which are not fully recapitulated in microsomal systems. nih.gov

Research Findings: Studies on various drugs that undergo glucuronidation, such as zidovudine (B1683550) (AZT), have demonstrated the underestimation of in vivo clearance from in vitro data. nih.govnih.gov For AZT, extrapolated microsomal data underestimated the known in vivo clearance by 6.5- to 23-fold. nih.govnih.gov The development of reliable IVIVC for glucuronidated drugs like those derived from isoniazid requires further understanding of the structural and cellular factors that determine UGT activity. nih.gov Efforts are ongoing to refine in vitro systems, such as using co-cultured hepatocytes, which have shown improved prediction of hepatic clearance for UGT substrates compared to suspended hepatocytes. nih.gov

Table 2: Comparison of Predicted vs. In Vivo Hepatic Clearance for Selected Glucuronidated Drugs

| Drug | Predicted Hepatic Clearance (CLH) | In Vivo Blood Clearance by Glucuronidation | Ratio (Predicted/In Vivo) |

| Clofibric acid | - | - | 0.80 |

| Propofol | - | - | 0.003 |

| Data derived from a study on zidovudine, illustrating the general trend of underprediction. nih.gov |

Computational Modeling and Simulation in Glucuronidation Research

Computational approaches are increasingly being used to understand and predict the complex processes of drug metabolism, including the glucuronidation of isonicotinoylhydrazine.

Proteomics-Informed Modeling of Glucuronide Disposition

This advanced approach integrates quantitative proteomics data with pharmacokinetic modeling to provide a more mechanistic understanding of drug disposition.

Methodology: Proteomics can quantify the abundance of UGT enzymes and relevant drug transporters in various tissues. This information can then be incorporated into physiologically based pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For isonicotinoylhydrazine, such models can help predict the formation and elimination of its glucuronide conjugate.

Physiologically Based Pharmacokinetic (PBPK) Modeling for In Vitro to In Silico Prediction

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds, including drug metabolites such as this compound, within a biological system. This methodology integrates in vitro data with physiological and anatomical parameters to simulate the pharmacokinetic profile of a compound in silico, offering a powerful tool for understanding and predicting its behavior in the body.

A comprehensive PBPK model has been developed for the antituberculosis drug isoniazid (isonicotinoylhydrazine) and its various metabolites, which include this compound (often abbreviated as INAG). asm.orgnih.govasm.orgresearchgate.net This model provides a mechanistic framework to understand the complex metabolic pathways of isoniazid and the formation of its conjugates.

Metabolic Pathway and Formation of this compound

This compound is a significant metabolite of isoniazid. ontosight.ai Its formation is a key step in the detoxification and clearance of the parent drug from the body. ontosight.ai The metabolic cascade leading to this compound, as incorporated into the PBPK model, involves several enzymatic reactions.

Initially, isoniazid can be hydrolyzed by N-acylethanolamine acid amidase (NAAA) to form isonicotinic acid (INA) and hydrazine (B178648). asm.org Subsequently, isonicotinic acid undergoes conjugation with glycine, a reaction catalyzed by glycine-N-acyltransferase (GLYAT), to produce this compound (INAG). asm.org The PBPK model also accounts for the active transport of both INA and INAG, mediated by the basolateral T-type amino acid transporter (SLC16A10), as well as the urinary excretion of INAG. asm.org

The development of such a PBPK model relies on a "bottom-up" approach, where parameters derived from in vitro experiments are integrated into the model structure. nih.gov This allows for the prediction of the pharmacokinetic behavior of the parent drug and its metabolites in various physiological and pathological states.

Challenges and Considerations in PBPK Modeling of Glucuronide Conjugates

While PBPK modeling is a valuable tool, there are inherent challenges in accurately predicting the pharmacokinetics of glucuronide conjugates. The complexity of glucuronidation processes, including the involvement of various UDP-glucuronosyltransferase (UGT) enzyme isoforms and the potential for enterohepatic recirculation of the glucuronide metabolites, can make in vitro-to-in vivo extrapolation difficult. nih.gov For many UGT substrates, there can be an underprediction of in vivo clearance based on in vitro data alone. nih.gov

The successful application of PBPK models for glucuronidated compounds requires a thorough understanding of the enzymes and transporters involved in their formation and disposition. nih.gov For this compound, the PBPK model developed by researchers provides a foundational framework, though further refinement with specific in vitro kinetic data for the GLYAT-catalyzed formation of INAG would enhance its predictive power.

Research Findings from PBPK Modeling of Isoniazid and its Metabolites

Simulations from the established PBPK model have been validated against clinical data, demonstrating a good correlation between the predicted and observed plasma concentration profiles of isoniazid and its metabolites, including the fraction of the dose excreted as INAG in urine. researchgate.net These findings underscore the utility of PBPK modeling in advancing our understanding of the pharmacokinetics of isonicotinoylhydrazine and its glucuronide conjugate.

Data Tables

However, the following table outlines the key components of the PBPK model for isoniazid and its metabolites, including the pathway leading to this compound, as described in the literature.

| Compound Name | Abbreviation | Metabolic/Transport Process | Enzyme/Transporter |

| Isoniazid | INH | Hydrolysis | N-acylethanolamine acid amidase (NAAA) |

| Isonicotinic Acid | INA | Conjugation with glycine | Glycine-N-acyltransferase (GLYAT) |

| This compound | INAG | Formation | Glycine-N-acyltransferase (GLYAT) |

| Isonicotinic Acid | INA | Active Transport | SLC16A10 |

| This compound | INAG | Active Transport | SLC16A10 |

| This compound | INAG | Urinary Excretion | - |

Future Directions in Isonicotinoylhydrazine Glucuronide Research

Development of Novel In Vitro Experimental Models for Glucuronidation

The landscape of in vitro drug metabolism studies is rapidly evolving, moving beyond traditional two-dimensional (2D) cell cultures and microsomal assays towards more physiologically relevant systems. These novel models aim to better mimic the complex microenvironment of human organs, thereby improving the prediction of in vivo outcomes. frontiersin.orgnih.gov

Three-Dimensional (3D) Cell Culture Models:

The limitations of 2D cell cultures, such as the loss of tissue-specific architecture and altered cellular interactions, have driven the development of 3D cell culture models. nih.gov These models, including spheroids and organoids, allow cells to grow and interact in a three-dimensional space, which more closely resembles the in vivo environment. frontiersin.orgnih.govfrontiersin.org For the study of isonicotinoylhydrazine glucuronidation, which primarily occurs in the liver, the use of liver spheroids and organoids holds significant promise. nih.govj-organoid.org These models have been shown to maintain the expression and function of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), for extended periods, offering a more accurate platform for studying the glucuronidation of isoniazid (B1672263). nih.govnih.gov

Microphysiological Systems (Organs-on-a-Chip):

Microphysiological systems (MPS), or "organs-on-a-chip," represent a paradigm shift in in vitro modeling. nih.govnih.gov These microfluidic devices are designed to recapitulate the structure and function of human organs by culturing cells in a more dynamic environment that includes fluid flow and mechanical cues. nih.govnih.govresearchgate.net Liver MPS, for instance, can integrate different liver cell types and simulate blood flow, providing a highly sophisticated model for studying drug metabolism, including glucuronidation. nih.govnih.govresearchgate.net The application of these systems to isonicotinoylhydrazine could provide more accurate predictions of its hepatic clearance and potential for drug-drug interactions. nih.govjst.go.jp Furthermore, multi-organ chips that connect a liver model with other organ systems, such as the gut and kidney, can offer a more holistic view of the absorption, distribution, metabolism, and excretion (ADME) of isoniazid and its glucuronide metabolite. youtube.com

| In Vitro Model | Key Features | Relevance to Isonicotinoylhydrazine Glucuronide Research |

| 2D Cell Cultures | Monolayer of cells on a flat surface. | Traditional method, but with limitations in physiological relevance. |

| Liver Microsomes | Subcellular fraction containing UGT enzymes. | Useful for basic kinetic studies but lacks cellular context. |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. | More physiologically relevant, maintain enzyme function longer. frontiersin.orgnih.govfrontiersin.orgnih.govj-organoid.org |

| Microphysiological Systems (Organs-on-a-Chip) | Microfluidic devices mimicking organ function. | Highly sophisticated, allows for dynamic studies and multi-organ interactions. nih.govnih.govresearchgate.netjst.go.jpyoutube.com |

Refinement of Analytical and Structural Elucidation Techniques for Glucuronide Metabolites

The accurate detection and characterization of glucuronide metabolites are crucial for understanding their role in drug metabolism. Future research will likely focus on enhancing the sensitivity, specificity, and structural elucidation capabilities of analytical techniques.

Advanced Mass Spectrometry Techniques:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of drug metabolites. Future refinements will likely involve the development of even more sensitive and high-throughput methods. High-resolution mass spectrometry (HRMS) offers the ability to obtain accurate mass measurements, aiding in the identification of unknown metabolites. The application of these advanced MS techniques will be instrumental in precisely quantifying this compound in various biological matrices.

Mass Spectrometry Imaging (MSI):

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govnih.govwikipedia.orgfrontiersin.org This can provide invaluable information on where this compound is formed and distributed within the liver and other organs. nih.govnih.gov By combining molecular specificity with spatial information, MSI can offer unprecedented insights into the localized processes of drug metabolism. nih.govnih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While MS techniques are excellent for detection and quantification, nuclear magnetic resonance (NMR) spectroscopy remains the most powerful tool for the unambiguous structural elucidation of metabolites. Future advancements in NMR technology, such as cryoprobe technology and higher field magnets, will continue to improve sensitivity, allowing for the structural characterization of even low-level metabolites like this compound.

Deeper Elucidation of Specific UGT Isoform Contributions and Regulatory Mechanisms

While it is known that UGTs are responsible for the glucuronidation of isoniazid, the specific isoforms involved and the mechanisms that regulate their activity are not fully understood. Future research will focus on pinpointing the key UGT isoforms and understanding the factors that can alter their function.

Reaction Phenotyping:

Reaction phenotyping is an experimental approach used to identify the specific enzymes responsible for a particular metabolic reaction. This typically involves the use of a panel of recombinant human UGT isoforms to screen for their ability to metabolize the drug of interest. By comparing the activity of different isoforms, researchers can determine the primary UGTs involved in the formation of this compound. This information is critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these specific UGT isoforms could alter the metabolism of isoniazid.

Investigation of Genetic Polymorphisms:

Genetic variations in UGT genes can lead to inter-individual differences in drug metabolism. Future research should investigate the impact of known UGT polymorphisms on the formation of this compound. This could help to explain variability in isoniazid metabolism and response among patients and contribute to the development of personalized medicine approaches.

| Research Approach | Objective | Significance for this compound |

| Reaction Phenotyping | Identify specific UGT isoforms involved in metabolism. | Predicts potential drug-drug interactions. |

| Genetic Polymorphism Analysis | Investigate the impact of genetic variations in UGTs. | Explains inter-individual variability in metabolism and informs personalized medicine. |

Exploration of New Methodologies for Studying Glucuronide Conjugate Disposition

Understanding the disposition of this compound—how it is transported and eliminated from the body—is essential for a complete understanding of its pharmacokinetics. New methodologies are being developed to better study these processes.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK modeling is a computational approach that simulates the ADME of drugs in the body. nih.gov These models integrate physiological data with drug-specific parameters to predict drug concentrations in various tissues over time. nih.gov The development of robust PBPK models for isoniazid that incorporate the formation and disposition of this compound will be a valuable tool for predicting its pharmacokinetics in different populations and under various clinical scenarios. nih.gov These models can also be used to explore the impact of factors such as organ impairment and drug-drug interactions on metabolite levels.

Advanced Imaging Techniques:

In addition to MSI, other advanced imaging techniques can provide valuable information on the disposition of drug metabolites. Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to track the distribution of radiolabeled compounds in the body over time. While technically challenging, the development of a PET tracer for isonicotinoylhydrazine or its glucuronide could provide dynamic, whole-body information on its disposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.